Chloromethyl butyrate

Übersicht

Beschreibung

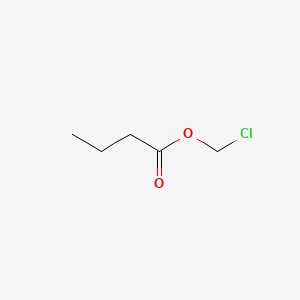

Chloromethyl butyrate, with the chemical formula C5H9ClO2, is an organic compound that appears as a colorless liquid at room temperature. It is known for its pungent smell and is soluble in organic solvents such as ethanol and ether . This compound is used as an important intermediate in organic synthesis, particularly in the synthesis of compounds containing carboxyl groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chloromethyl butyrate can be synthesized by reacting chloroformic acid with n-butanol. During this reaction, chloroformic acid and n-butanol are esterified in the presence of an acidic catalyst to generate this compound . Another method involves the use of tetrabutylammonium hydrogen sulfate and sodium bicarbonate in water, followed by the addition of this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions: Chloromethyl butyrate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Esterification Reactions: It can be used to form esters with different alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as potassium carbonate (K2CO3) in dimethylformamide (DMF) are commonly used.

Esterification: Acidic catalysts are used to facilitate the esterification process.

Major Products:

Substituted Esters: These are formed when this compound reacts with nucleophiles.

Alcohol Derivatives: Formed through esterification reactions with various alcohols.

Wissenschaftliche Forschungsanwendungen

Cardiac Metabolism Research

CMB has been utilized as a hyperpolarized substrate in dynamic nuclear polarization-enhanced magnetic resonance spectroscopy. This application allows researchers to study short-chain fatty acid metabolism in the heart, providing insights into cardiac metabolic pathways and potential therapeutic targets for heart diseases (Ball et al., 2013).

Pharmaceutical Synthesis

In pharmaceutical manufacturing, CMB is crucial for synthesizing clevidipine butyrate. Raman spectroscopy has been employed to monitor its transformation in real-time, enhancing the efficiency and accuracy of pharmaceutical synthesis processes (Liu et al., 2017).

Gut Health and Disease Prevention

Research indicates that butyrate derivatives, including those from CMB, are vital for maintaining gut health. They serve as primary nutrients for colonocytes and regulate gene expression, immune modulation, and oxidative stress reduction, making them potential therapeutic agents for intestinal diseases (Bedford & Gong, 2017).

Epigenetic Regulation

CMB-derived butyrate acts as a histone deacetylase inhibitor, influencing gene expression. This property is significant in developing therapeutic strategies for genetic/metabolic conditions and neurological disorders (Canani et al., 2012).

Environmental Applications

CMB's derivative poly-3-hydroxy-butyrate (PHB) has been applied in bioremediation efforts to treat contaminated aquifers by serving as an electron donor for degrading chlorinated hydrocarbons (Pierro et al., 2017).

Metabolic Disorders

Butyrate derived from CMB plays a role in regulating insulin sensitivity and energy metabolism, indicating its potential therapeutic applications in dietary-induced obesity and diabetes (Gao et al., 2009).

Non-alcoholic Steatohepatitis (NASH)

Studies have shown that butyrate can modify the gut microbiome and metabolome, providing protective effects against NASH and related metabolic disorders (Ye et al., 2018).

Data Table: Applications of Chloromethyl Butyrate

| Application Area | Specific Use Case | Key Findings/Outcomes |

|---|---|---|

| Cardiac Research | Hyperpolarized substrate for MRS | Insights into cardiac metabolism pathways |

| Pharmaceutical Synthesis | Clevidipine butyrate production monitoring | Enhanced synthesis efficiency using Raman spectroscopy |

| Gut Health | Nutrient for colonocytes | Regulates immune response and oxidative stress |

| Epigenetic Regulation | Histone deacetylase inhibition | Potential therapies for genetic/metabolic disorders |

| Environmental Science | Bioremediation of chlorinated hydrocarbons | Effective treatment of contaminated aquifers |

| Metabolic Disorders | Regulation of insulin sensitivity | Therapeutic potential for obesity and diabetes |

| NASH Prevention | Modification of gut microbiome | Protective effects against metabolic disorders |

Wirkmechanismus

The mechanism of action of chloromethyl butyrate involves its ability to act as an intermediate in various chemical reactions. It can form covalent bonds with other molecules, facilitating the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Vergleich Mit ähnlichen Verbindungen

Chloromethyl butyrate can be compared with other esters such as:

Methyl Butyrate: Known for its pleasant smell and used in flavorings and fragrances.

Ethyl Acetate: Commonly used as a solvent in various industrial applications.

Isopropyl Butyrate: Used in the production of perfumes and as a flavoring agent.

Uniqueness: this compound is unique due to its reactivity and versatility as an intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it valuable in the synthesis of a wide range of compounds.

Biologische Aktivität

Chloromethyl butyrate (CMB) is a chemical compound with the formula CHClO. It is primarily recognized as an important intermediate in organic synthesis, particularly for producing substituted esters and other organic compounds. However, its biological activity, particularly in relation to its potential therapeutic effects and mechanisms of action, has garnered attention in recent research.

This compound is classified as an alkyl halide and is often utilized in synthetic organic chemistry due to its reactivity. The presence of the chloromethyl group allows it to participate in nucleophilic substitution reactions, making it a valuable building block for various synthetic pathways .

Potential Therapeutic Effects

Recent studies have suggested that compounds related to butyrate, including this compound, may exhibit various biological activities, particularly in the context of inflammation and cancer. Butyrate itself is known for its role as a short-chain fatty acid that influences gut health, modulates immune responses, and exhibits anti-inflammatory properties .

In Vitro Studies

In vitro studies have demonstrated that butyric acid can influence cellular processes such as apoptosis and differentiation in cancer cells. For instance, it has been shown to induce cell cycle arrest and promote apoptosis in various cancer cell lines . Although specific studies on this compound are scarce, the implications from related compounds suggest that CMB may also possess these properties.

Animal Models

Animal studies are essential for understanding the biological activity of this compound. Research involving butyrate administration has revealed significant reductions in colonic inflammation and tumorigenesis in models of inflammatory bowel disease and colorectal cancer . These findings highlight the potential for this compound to exert similar protective effects, warranting further investigation.

Data Table: Comparison of Biological Activities

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential anti-inflammatory effects | Modulation of ROS levels; structural similarity to butyrate |

| Butyric Acid | Anti-inflammatory; promotes apoptosis | Inhibition of NF-κB; histone deacetylase inhibition |

| Other SCFAs | Modulate gut health; reduce inflammation | Influence on epithelial signaling pathways |

Eigenschaften

IUPAC Name |

chloromethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-2-3-5(7)8-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPZFQLKFUONAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369328 | |

| Record name | Chloromethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33657-49-7 | |

| Record name | Chloromethyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethyl butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary role of chloromethyl butyrate in clevidipine butyrate synthesis?

A1: this compound serves as a crucial reagent in the final step of clevidipine butyrate synthesis. It reacts with the deprotonated carboxylic acid group of a clevidipine precursor, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid monomethyl ester, to form the final clevidipine butyrate molecule. [, , , ]

Q2: Are there alternative synthetic routes to clevidipine butyrate that don't involve this compound?

A2: While the provided research focuses on utilizing this compound, one study outlines a different approach. This method involves hydrogenating a clevidipine precursor, 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxy methyl-5-aromatic ring substituted methyl carboxylate, followed by reaction with this compound. [] This suggests that alternative synthetic pathways might exist, potentially employing different starting materials or reagents.

Q3: How does the use of this compound impact the overall yield of clevidipine butyrate synthesis?

A3: Research indicates that the overall yield of clevidipine butyrate, when using this compound in the final step, can reach up to 59% depending on the specific synthetic route and conditions. [] Another study reported a slightly lower yield of 44%. [] These findings suggest that while this compound contributes to a reasonable yield, optimizing reaction conditions remains crucial for maximizing efficiency.

Q4: Are there any specific catalysts or reaction conditions that improve the efficiency of the reaction involving this compound?

A4: Yes, research suggests that the presence of an alkaline substance and an iodide catalyst can enhance the reaction between the clevidipine precursor and this compound. [] Additionally, specific solvents, such as dichloromethane, acetone, or mixtures thereof, have been shown to be effective in facilitating the reaction with this compound. []

Q5: Are there any environmental concerns associated with the use of this compound in clevidipine butyrate synthesis?

A5: While the provided research does not explicitly address the environmental impact of this compound, it highlights the use of alumina-supported inorganic alkali as a catalyst in one synthetic route. This approach is presented as a cleaner alternative compared to traditional organic or inorganic alkali catalysts, suggesting a focus on minimizing environmental impact during synthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.